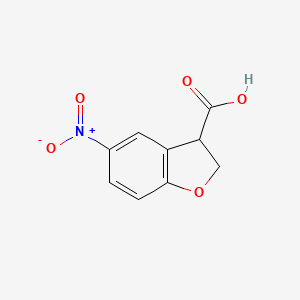

5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid

描述

Systematic Nomenclature and Chemical Abstracts Service Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being this compound. The Chemical Abstracts Service has assigned registry number 1343497-45-9 to this specific molecular entity, providing a unique identifier that distinguishes it from related benzofuran derivatives. The molecular database listing MDL number MFCD19657226 further confirms the structural identity and provides additional reference points for chemical literature searches. This systematic approach to nomenclature ensures precise identification within the broader category of benzofuran-based carboxylic acids, which have emerged as important scaffolds in medicinal chemistry applications.

The compound's structural designation reflects its position within the benzofuran family, where the benzofuran scaffold consists of a fused benzene and furan ring system. The "2,3-dihydro" designation indicates partial saturation of the furan ring portion, distinguishing it from fully aromatic benzofuran derivatives. The positional numbering system places the nitro substitution at the 5-position of the benzene ring and the carboxylic acid functionality at the 3-position of the saturated portion, creating a specific three-dimensional arrangement that influences both chemical reactivity and potential biological activity.

Molecular Formula and Weight Analysis

The molecular formula C9H7NO5 represents the precise atomic composition of this compound, with a calculated molecular weight of 209.1556 atomic mass units. This molecular weight calculation takes into account the contributions from nine carbon atoms, seven hydrogen atoms, one nitrogen atom, and five oxygen atoms, reflecting the complex oxidation states present within the molecule. The relatively high oxygen content, comprising five atoms within a nine-carbon framework, indicates the presence of multiple electron-withdrawing functionalities that significantly influence the compound's chemical and physical properties.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C9H7NO5 | Defines atomic composition and enables theoretical property predictions |

| Molecular Weight | 209.1556 amu | Critical for analytical identification and quantitative analysis procedures |

| Chemical Abstracts Service Number | 1343497-45-9 | Unique identifier for database searches and regulatory documentation |

| MDL Number | MFCD19657226 | Additional reference for chemical inventory systems |

The structural molecular analysis reveals that the compound contains multiple functional groups capable of participating in hydrogen bonding interactions, including the carboxylic acid group and the nitro functionality. The SMILES notation OC(=O)C1COc2c1cc(cc2)N+[O-] provides a linear representation of the molecular connectivity, highlighting the specific arrangement of atoms and bonds that define the three-dimensional structure. This notation indicates that the carboxylic acid is directly attached to the carbon at position 3 of the dihydrobenzofuran ring, while the nitro group extends from position 5 of the aromatic benzene portion.

The molecular architecture demonstrates significant structural complexity, with the presence of both saturated and aromatic regions within the same molecular framework. The dihydrobenzofuran core provides conformational flexibility through the saturated ring portion while maintaining aromatic stabilization in the benzene component. This combination of structural features contributes to the compound's unique chemical behavior and distinguishes it from simpler benzofuran derivatives that lack either the nitro substitution or the carboxylic acid functionality.

X-ray Crystallographic Data and Conformational Studies

X-ray crystallographic analysis provides critical insights into the three-dimensional molecular structure of benzofuran derivatives, revealing the spatial arrangement of atoms and the planarity characteristics that influence chemical reactivity. For benzofuran-based compounds, crystallographic studies typically demonstrate that the benzofuran ring system maintains significant planarity, which is essential for optimal orbital overlap and aromatic stabilization. The integration of electron-withdrawing groups such as nitro functionalities can influence the electron density distribution across the aromatic system, potentially affecting the preferred conformational states and crystal packing arrangements.

Conformational analysis of dihydrobenzofuran derivatives reveals that the partially saturated ring portion exhibits greater flexibility compared to the aromatic benzene component. The presence of the carboxylic acid group at position 3 introduces additional conformational considerations, as the orientation of this substituent can be influenced by intramolecular and intermolecular hydrogen bonding interactions. The nitro group at position 5 typically adopts a planar configuration with respect to the benzene ring, maximizing conjugation with the aromatic pi-electron system and contributing to the overall electronic stabilization of the molecule.

The crystal structure analysis of related benzofuran carboxylic acids has demonstrated that hydrogen bonding patterns play crucial roles in determining solid-state organization. The carboxylic acid functionality can participate in both intermolecular hydrogen bonding with neighboring molecules and intramolecular interactions with other polar groups within the same molecule. These hydrogen bonding interactions significantly influence the crystal lattice structure and can affect physical properties such as melting point, solubility, and stability under various conditions.

Computational modeling studies complement experimental crystallographic data by providing insights into preferred conformational states and energy barriers for molecular rotation around key bonds. The combination of experimental and theoretical approaches enables comprehensive understanding of the structural flexibility and preferred geometric arrangements that characterize this compound and related compounds.

Tautomeric Forms and Resonance Stabilization Mechanisms

The tautomeric behavior of carboxylic acid functionalities in benzofuran systems involves proton transfer equilibria that can significantly influence chemical reactivity and biological activity. In the case of this compound, the carboxylic acid group can exist in equilibrium between its neutral form and the corresponding carboxylate anion, depending on the pH conditions and solvent environment. The deprotonation of the carboxylic acid produces a carboxylate anion that benefits from resonance stabilization through delocalization of the negative charge between the two oxygen atoms.

The resonance stabilization of carboxylate anions represents a fundamental aspect of carboxylic acid chemistry, where equivalent resonating structures contribute to a hybrid structure with equal distribution of negative charge on both oxygen atoms. X-ray and electron diffraction studies of carboxylic acids and their corresponding carboxylate salts demonstrate that the two carbon-oxygen bonds in carboxylate anions exhibit equal bond lengths, confirming the equivalent resonance contribution. This resonance stabilization significantly enhances the acidity of carboxylic acids compared to alcohols, where such stabilization is not possible.

| Tautomeric Form | Stability Factors | Structural Characteristics |

|---|---|---|

| Neutral Carboxylic Acid | Intramolecular hydrogen bonding | Distinct carbon-oxygen bond lengths |

| Carboxylate Anion | Resonance stabilization | Equal carbon-oxygen bond lengths |

| Hemiketal Forms | Ring-chain equilibria | Context-dependent stability |

The influence of the nitro substituent on the tautomeric equilibria involves electronic effects that can stabilize the carboxylate anion through additional resonance interactions. The electron-withdrawing nature of the nitro group enhances the acidity of the carboxylic acid functionality by stabilizing the conjugate base through inductive effects and potential resonance interactions with the aromatic system. When the nitro group is positioned at the 5-position relative to the carboxylate functionality, it can provide stabilization through both inductive electron withdrawal and resonance effects that help delocalize negative charge.

The tautomerism studies of related benzofuran compounds, such as warfarin, demonstrate that these molecules can exist in multiple tautomeric forms through both prototropic tautomerism and ring-chain tautomerism. Computational investigations using density functional theory methods reveal that the relative stability of different tautomeric forms depends on factors including solvation effects, hydrogen bonding interactions, and electronic stabilization mechanisms. For benzofuran carboxylic acids, the equilibrium between different tautomeric forms influences both chemical reactivity patterns and potential biological activities, making tautomeric analysis essential for understanding the complete chemical behavior of these compounds.

属性

IUPAC Name |

5-nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c11-9(12)7-4-15-8-2-1-5(10(13)14)3-6(7)8/h1-3,7H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOXGAJFKZQCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the nitration of 2,3-dihydro-1-benzofuran-3-carboxylic acid. This can be achieved through the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability .

化学反应分析

Types of Reactions

5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as solvent, room temperature.

Substitution: Nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO), elevated temperatures.

Major Products Formed

科学研究应用

5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:

作用机制

The mechanism of action of 5-nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The nitro group at the 5-position distinguishes this compound from other benzofuran-3-carboxylic acid derivatives. Key analogs and their properties are summarized below:

Table 1: Comparison of Structural Analogs

Pharmacological and Toxicological Profiles

- Nitro Derivatives : Nitro-substituted benzofurans and related heterocycles (e.g., compound 89 in ) exhibit significant bioactivity but often with adverse effects. For example, 5-nitrobenzodiazepine derivatives show organ toxicity in the liver, kidney, and spleen, though less severe than clonazepam .

- Methoxycarbonyl Derivatives : Primarily used as intermediates, these compounds lack extensive pharmacological data but are critical for synthesizing complex molecules .

- Natural Flavonoids: 5-8'-Benzofuran dehydrodiferulic acid, a naturally occurring flavonoid, shows antioxidant properties without the toxicity associated with nitro groups .

生物活性

5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound that falls within the benzofuran family, known for its diverse biological activities. This article aims to explore its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 195.15 g/mol. The structure features a nitro group at the 5-position and a carboxylic acid group at the 3-position of the benzofuran ring, which contributes significantly to its biological properties.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that 5-nitro derivatives can inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 16.4 | Inhibition of AKT signaling pathway |

| MCF-7 (Breast cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| HCT116 (Colon cancer) | 10.0 | Inhibition of HIF-1 pathway |

In vitro studies demonstrated that the compound effectively induces apoptosis in tumor cells by modulating key signaling pathways, such as the AKT and HIF-1 pathways .

Antimicrobial Activity

Benzofuran derivatives have shown promising antimicrobial activity against various pathogens. The presence of nitro and carboxylic acid functional groups enhances their interaction with microbial targets.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

These findings suggest that the compound can serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

- Inhibition of Signaling Pathways : The compound inhibits critical signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis : It promotes apoptosis in cancer cells through mitochondrial-mediated pathways.

- Modulation of Cytokine Production : It reduces the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

Several studies have explored the potential therapeutic applications of this compound:

- Study on Lung Cancer : A study evaluated the effects of this compound on A549 lung adenocarcinoma cells, showing significant inhibition of cell growth and induction of apoptosis through modulation of the AKT pathway .

- Antimicrobial Efficacy : Another study assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

常见问题

Q. What are the recommended methods for synthesizing 5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nitration of the parent benzofuran-carboxylic acid derivative. Key steps include:

- Nitration Optimization : Use controlled nitrating agents (e.g., HNO₃/H₂SO₄) at low temperatures (0–5°C) to prevent over-nitration or ring degradation. Monitor reaction progress via TLC or HPLC .

- Purification : Recrystallization from ethanol/water mixtures improves purity. Purity validation (>95%) can be confirmed via HPLC with UV detection at 254 nm, referencing standards like 3-Nitrodibenzofuran for retention time calibration .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range (nitro group deshielding) and dihydrofuran CH₂ protons near δ 3.0–4.0 ppm.

- ¹³C NMR : The carboxylic carbon appears at δ ~170 ppm, while the nitro-substituted aromatic carbons resonate at δ 120–140 ppm .

- FT-IR : Strong absorption bands for nitro groups (1520–1350 cm⁻¹, asymmetric/symmetric NO₂ stretching) and carboxylic acid O-H (2500–3000 cm⁻¹) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing or reactions due to potential dust inhalation .

- Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Provide Safety Data Sheets (SDS) containing CAS 139149-55-6 or related analogs for reference .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Methodological Answer:

- Isomer Identification : If unexpected peaks arise, compare experimental spectra with computational predictions (e.g., PubChem’s InChI Key: BNVNKIDVWNRAMR-UHFFFAOYSA-N) to identify regioisomers or byproducts .

- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility in the dihydrofuran ring, which may cause splitting or broadening of signals .

Q. What strategies optimize HPLC methods for separating isomers or closely related derivatives?

Methodological Answer:

- Mobile Phase Optimization : Use gradient elution with acetonitrile/water (0.1% TFA) to improve resolution. Adjust pH to 2.5–3.0 to suppress carboxylic acid ionization and enhance peak symmetry .

- Column Selection : C18 columns with 3-µm particle size provide high efficiency for nitroaromatic separations. Validate methods using environmental analysis standards (e.g., 3-Nitrodibenzofuran, CAS 5410-97-9) .

Q. How can computational methods predict reactivity or guide experimental design for novel derivatives?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model nitro group orientation and assess steric/electronic effects on reactivity. For example, calculate Fukui indices to predict electrophilic attack sites .

- Docking Studies : For biological applications, simulate interactions with target enzymes (e.g., cyclooxygenase) using AutoDock Vina, focusing on the carboxylic acid moiety’s binding affinity .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in different solvents?

Methodological Answer:

- Solubility Profiling : Conduct systematic solubility tests in DMSO, ethanol, and aqueous buffers (pH 4–7) at 25°C. Use UV-Vis spectroscopy to quantify saturation points (λmax ~280 nm) .

- Crystallinity Effects : Differences may arise from polymorphic forms. Characterize crystalline vs. amorphous phases via XRD and DSC to correlate solubility with solid-state structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。